ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC15721030
Molecular Formula: C28H26N2O8S
Molecular Weight: 550.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H26N2O8S |
|---|---|
| Molecular Weight | 550.6 g/mol |
| IUPAC Name | ethyl (2E)-2-[(4-acetyloxy-3-methoxyphenyl)methylidene]-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C28H26N2O8S/c1-6-36-27(34)24-15(2)29-28-30(25(24)19-8-10-20(11-9-19)37-16(3)31)26(33)23(39-28)14-18-7-12-21(38-17(4)32)22(13-18)35-5/h7-14,25H,6H2,1-5H3/b23-14+ |
| Standard InChI Key | VUPPLOWXEISRMM-OEAKJJBVSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C4=CC(=C(C=C4)OC(=O)C)OC)/S2)C |
| Canonical SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC(=C(C=C4)OC(=O)C)OC)S2)C |
Introduction
Structural Characteristics and Molecular Configuration
The compound’s molecular architecture is defined by a central pyrimidine ring fused to a thiazole moiety, with substituents at positions 2, 5, 6, and 7. X-ray crystallographic analyses of analogous thiazolo[3,2-a]pyrimidines reveal a puckered pyrimidine ring adopting a screw-boat conformation, while the thiazole ring remains planar . The dihedral angle between the pyrimidine and thiazole planes measures approximately 6.1°, minimizing steric strain .
Substituent Geometry and Intramolecular Interactions
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The 4-(acetyloxy)-3-methoxybenzylidene group at position 2 forms an 83.8° dihedral angle with the pyrimidine ring, creating a sterically hindered environment .
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The 4-(acetyloxy)phenyl group at position 5 aligns nearly coplanar with the pyrimidine ring (6.8° dihedral angle), facilitating π-π stacking interactions .
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Intramolecular C-H···O hydrogen bonds between the acetyloxy oxygen and adjacent methyl groups stabilize the molecular conformation .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₂₆N₂O₈S | |
| Molecular Weight | 550.592 g/mol | |
| Dihedral Angle (Pyrimidine-Thiazole) | 6.1° | |
| C-H···O Bond Length | 2.42 Å |
Synthesis and Reaction Optimization
The compound is synthesized via a one-pot protocol involving α-bromination and cyclization. Key steps include:
Bromination-Cyclization Cascade
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α-Bromination: Cyclohexanone reacts with N-bromosuccinimide (NBS, 10 mmol) in acetonitrile at 35–40°C for 30 minutes, catalyzed by p-toluenesulfonic acid (PTSA, 5 mmol) .
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Cyclization: The brominated intermediate couples with 3,4-dihydropyrimidine-2(1H)-thione (10 mmol) at 50°C for 2 hours, yielding the thiazolo[3,2-a]pyrimidine core .
Table 2: Optimization of Reaction Conditions
| Entry | Reagent (mmol) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NBS (15) | DMF | 50 | 34 |
| 2 | NBS (10) | Acetonitrile | 50 | 51 |
| 3 | Br₂ (10) | Acetonitrile | 50 | 32 |
NBS in acetonitrile maximizes yield (51%) due to superior brominating efficiency and solvent polarity . Substituting NBS with Br₂ or CuBr₂ reduces yields by 15–20% .
Physicochemical Properties
Solubility and Stability
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The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in DMF and DMSO .
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Stability tests indicate decomposition above 200°C, with no observable degradation at room temperature over six months .
Spectral Characterization
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